molecular formula C7H6ClFO2S B1303444 3-Fluoro-4-methylbenzenesulfonyl chloride CAS No. 90260-13-2

3-Fluoro-4-methylbenzenesulfonyl chloride

Cat. No. B1303444
CAS RN: 90260-13-2
M. Wt: 208.64 g/mol
InChI Key: YDUHIMCRFRIVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl chlorides is well-documented. For instance, the asymmetric synthesis of 3'-fluorothalidomide involves enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) . Another paper describes the synthesis of 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes, highlighting a two-stage reaction in the presence of Na2SO4 . Additionally, the preparation of 3-[18F]fluoropropanesulfonyl chloride for radiolabelling is achieved through a two-step radiosynthesis . These methods suggest that the synthesis of 3-Fluoro-4-methylbenzenesulfonyl chloride could potentially be carried out through similar routes involving chlorination and fluorination steps.

Molecular Structure Analysis

While the molecular structure of 3-Fluoro-4-methylbenzenesulfonyl chloride is not directly analyzed in the papers, the structure of similar compounds like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported . The presence of electron-withdrawing groups such as fluorine and sulfonyl chloride is known to influence the reactivity and stability of these molecules.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is exemplified by their use in various chemical reactions. For example, 3-[18F]fluoropropanesulfonyl chloride reacts with amines to form sulfonamides . Similarly, 4-fluorobenzenesulfonyl chloride is used to activate hydroxyl groups for the covalent attachment of biologicals to solid supports . These reactions indicate that 3-Fluoro-4-methylbenzenesulfonyl chloride would likely undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can be inferred from the behavior of related compounds. For instance, the stability of N-(4-fluorophenyl)-3-fluoropropanesulfonamide against enzymatic degradation is investigated, which is relevant for understanding the stability of similar sulfonyl chlorides . The electron-withdrawing properties of the fluorine atom in 4-fluorobenzenesulfonyl chloride enhance its reactivity . These properties suggest that 3-Fluoro-4-methylbenzenesulfonyl chloride would have similar characteristics, such as reactivity towards nucleophiles and stability influenced by the presence of fluorine and the sulfonyl chloride group.

Scientific Research Applications

Activating Hydroxyl Groups of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a similar compound to 3-Fluoro-4-methylbenzenesulfonyl chloride, is effective in activating hydroxyl groups for covalent attachment of biologicals to solid supports. It has potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

Synthesis of Key Intermediates for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, related to 3-Fluoro-4-methylbenzenesulfonyl chloride, is useful in synthesizing intermediates for pesticides such as herbicidal j7uthiacet-methyl (Du, Chen, Zheng, & Xu, 2005).

Synthesis of Fluoro-2-(methylthio)benzylamine and Sulfone

3-Fluoro-4-methylbenzenesulfonyl chloride can be used in the practical synthesis of 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding sulfone, which are key in various chemical syntheses (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).

Development of Antibacterial Agents

It is involved in the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which exhibit potent antibacterial properties (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Synthesis of Sulfonated Derivatives

This chemical is instrumental in synthesizing sulfonated derivatives of 4-Fluoroaniline, contributing to the development of various chemical compounds (Courtin, 1982).

Development of Novel Compounds

It plays a role in creating new derivatives such as phenylhydrazides, hydrazides, hydrazones, and sulfonylpyrazoles, which have diverse applications (Cremlyn, Swinbourne, & Mguni, 1980).

Fluorescent Probes and Detection Methods

The compound has applications in creating fluorescent probes for sensitive detection of various substances, enhancing analytical chemistry techniques (Wang, Yang, & Zhao, 2009).

Safety And Hazards

“3-Fluoro-4-methylbenzenesulfonyl chloride” is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHIMCRFRIVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381022
Record name 3-Fluoro-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzenesulfonyl chloride

CAS RN

90260-13-2
Record name 3-Fluoro-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YH Kim, SK Kang, GB Lee, KM Lee, JA Kumar… - …, 2015 - pubs.rsc.org
A series of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors was identified. Among them, compound 7j was the most active with an IC50 value of 8 nM in …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
J Zhou, Y Zhang, YW Cui, ZM Li, HR Song… - Journal of Asian …, 2011 - Taylor & Francis
… Following the general procedure, starting from 3-fluoro-4-methylbenzenesulfonyl chloride (208 mg, 1 mmol), the title compound 6i (180 mg, 53.7% yield) was obtained as off-white …

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